(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a macrocyclic tetraamine backbone with four hydroxyphenyl groups attached to it. Its intricate structure allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the cyclization of a linear tetraamine precursor with appropriate hydroxybenzaldehyde derivatives under controlled conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the hydroxyphenyl groups.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced hydroxyphenyl derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a candidate for studying enzyme inhibition and protein binding. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its ability to form stable complexes with metal ions is explored for designing metal-based drugs with therapeutic properties.
Industry
In the industrial sector, the compound is investigated for its potential use in materials science, particularly in the development of advanced polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] exerts its effects involves its interaction with metal ions and biomolecules. The compound’s macrocyclic structure allows it to chelate metal ions, forming stable complexes that can participate in catalytic reactions. Additionally, its hydroxyphenyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A simpler macrocyclic tetraamine without the hydroxyphenyl groups.
EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent with a different structure but similar metal-binding properties.
Phenanthroline: An aromatic compound with nitrogen atoms that can also form stable metal complexes.
Uniqueness
(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is unique due to its combination of a macrocyclic tetraamine backbone and hydroxyphenyl groups. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to simpler chelating agents or ligands.
Properties
CAS No. |
184694-43-7 |
---|---|
Molecular Formula |
C38H40N4O8 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[4,8,11-tris(2-hydroxybenzoyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methanone |
InChI |
InChI=1S/C38H40N4O8/c43-31-15-5-1-11-27(31)35(47)39-19-9-20-41(37(49)29-13-3-7-17-33(29)45)25-26-42(38(50)30-14-4-8-18-34(30)46)22-10-21-40(24-23-39)36(48)28-12-2-6-16-32(28)44/h1-8,11-18,43-46H,9-10,19-26H2 |
InChI Key |
WMFWCGKDGGUPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)C2=CC=CC=C2O)C(=O)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4O)C(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.